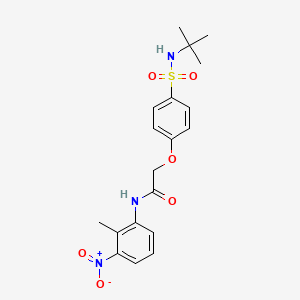
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A involves the inhibition of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A also inhibits the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and reduction of tissue damage. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A in lab experiments is its high potency and selectivity towards its target proteins. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A also exhibits good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the identification of new therapeutic applications for 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A, such as in neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A and its downstream effects on gene expression and cellular signaling pathways.
Méthodes De Synthèse
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A can be synthesized through a multistep process involving the reaction of 4-aminophenol with tert-butyl chloroformate, followed by the reaction of the resulting intermediate with 2-methyl-3-nitrobenzoyl chloride. The final step involves the reaction of the resulting intermediate with sodium sulfamate to yield 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A.
Applications De Recherche Scientifique
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation and autoimmune disorders, 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A has been shown to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
Propriétés
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-13-16(6-5-7-17(13)22(24)25)20-18(23)12-28-14-8-10-15(11-9-14)29(26,27)21-19(2,3)4/h5-11,21H,12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKPXTALLRVRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(2-methyl-3-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

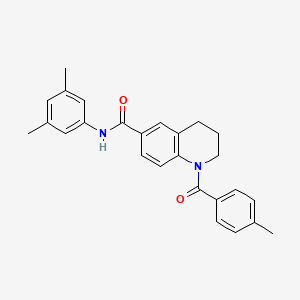
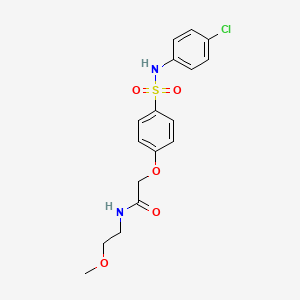

![6-(4-methoxyphenyl)-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B7712453.png)
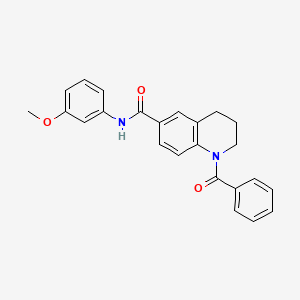
![3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712473.png)

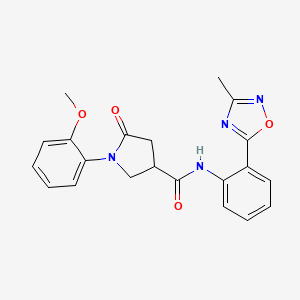
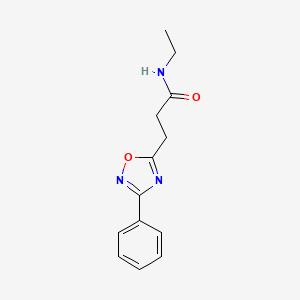
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7712507.png)

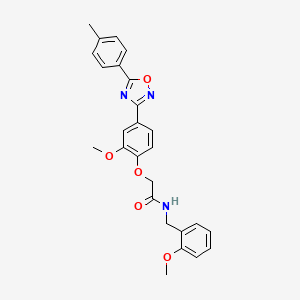

![N'-[(Z)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7712542.png)